molecular formula C21H21N3O5 B11005478 methyl N-{[2-(methoxycarbonyl)phenyl]carbamoyl}-L-tryptophanate

methyl N-{[2-(methoxycarbonyl)phenyl]carbamoyl}-L-tryptophanate

Cat. No.: B11005478
M. Wt: 395.4 g/mol
InChI Key: XICFDKXZTOTYHA-SFHVURJKSA-N
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Description

METHYL 2-[({[(1S)-1-(1H-INDOL-3-YLMETHYL)-2-METHOXY-2-OXOETHYL]AMINO}CARBONYL)AMINO]BENZOATE is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

The synthesis of METHYL 2-[({[(1S)-1-(1H-INDOL-3-YLMETHYL)-2-METHOXY-2-OXOETHYL]AMINO}CARBONYL)AMINO]BENZOATE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

METHYL 2-[({[(1S)-1-(1H-INDOL-3-YLMETHYL)-2-METHOXY-2-OXOETHYL]AMINO}CARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-[({[(1S)-1-(1H-INDOL-3-YLMETHYL)-2-METHOXY-2-OXOETHYL]AMINO}CARBONYL)AMINO]BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[({[(1S)-1-(1H-INDOL-3-YLMETHYL)-2-METHOXY-2-OXOETHYL]AMINO}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological activities . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 2-[({[(1S)-1-(1H-INDOL-3-YLMETHYL)-2-METHOXY-2-OXOETHYL]AMINO}CARBONYL)AMINO]BENZOATE can be compared with other indole derivatives such as:

    Tryptophan: An essential amino acid with a similar indole structure.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

The uniqueness of METHYL 2-[({[(1S)-1-(1H-INDOL-3-YLMETHYL)-2-METHOXY-2-OXOETHYL]AMINO}CARBONYL)AMINO]BENZOATE lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]benzoate

InChI

InChI=1S/C21H21N3O5/c1-28-19(25)15-8-4-6-10-17(15)23-21(27)24-18(20(26)29-2)11-13-12-22-16-9-5-3-7-14(13)16/h3-10,12,18,22H,11H2,1-2H3,(H2,23,24,27)/t18-/m0/s1

InChI Key

XICFDKXZTOTYHA-SFHVURJKSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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